molecular formula C18H21NO2 B12664924 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol CAS No. 845-72-7

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol

Cat. No.: B12664924
CAS No.: 845-72-7
M. Wt: 283.4 g/mol
InChI Key: OUBYDCHQEFHDQQ-PMUMKWKESA-N
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Description

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a synthetic compound derived from the morphinan class of alkaloids. This compound is structurally related to thebaine, an opium alkaloid, and has been studied for its potential analgesic properties. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the Diels-Alder reaction of thebaine with various dienophiles . The reaction conditions often require specific temperatures and solvents to achieve the desired product. For example, the reaction may be carried out in an inert atmosphere using solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds in the structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and alkylating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various morphinan derivatives.

    Biology: Studied for its interaction with opioid receptors and potential analgesic effects.

    Medicine: Investigated for its potential use in pain management and as an analgesic agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating pain signals and producing analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is unique due to its specific structural modifications, which enhance its binding affinity to opioid receptors and its potential analgesic properties. Unlike other morphinan derivatives, this compound has been specifically designed to optimize its pharmacological effects.

Properties

CAS No.

845-72-7

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11,13-pentaen-3-ol

InChI

InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-8,13-14,20H,9-11H2,1-2H3/t13-,14+,18+/m0/s1

InChI Key

OUBYDCHQEFHDQQ-PMUMKWKESA-N

Isomeric SMILES

CN1CC[C@]23C=CC=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O

Canonical SMILES

CN1CCC23C=CC=CC2C1CC4=C3C(=C(C=C4)OC)O

Origin of Product

United States

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